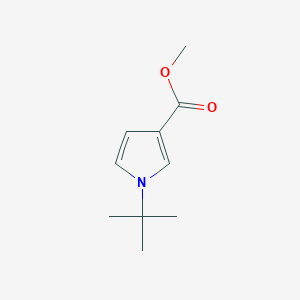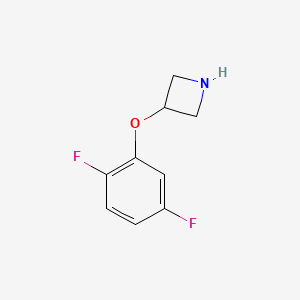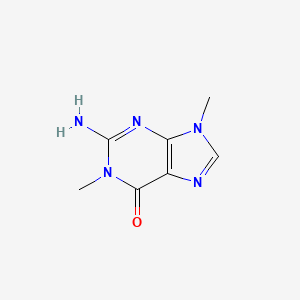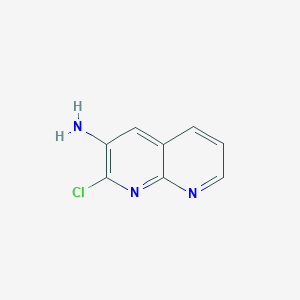
(1,2-Dihydroacenaphthylen-5-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dihydroacenaphthylen-5-YL)hydrazine is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a hydrazine group attached to a dihydroacenaphthylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-5-YL)hydrazine typically involves the reaction of acenaphthene with hydrazine under specific conditions. One common method includes the oxidation of acenaphthene to acenaphthoquinone, followed by the reaction with hydrazine to form the desired compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to optimize the reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dihydroacenaphthylen-5-YL)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include acenaphthoquinone derivatives, reduced hydrazine compounds, and substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
(1,2-Dihydroacenaphthylen-5-YL)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of (1,2-Dihydroacenaphthylen-5-YL)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthoquinone: A related compound used in similar applications.
Hydrazine derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
(1,2-Dihydroacenaphthylen-5-YL)hydrazine stands out due to its unique combination of a dihydroacenaphthylene moiety and a hydrazine group.
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylen-5-ylhydrazine |
InChI |
InChI=1S/C12H12N2/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |
Clave InChI |
UPFFYMNWQADORJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)






![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)


